Reduced Substrate Efficiency for Jasmonic Acid Methyltransferase (JMT) vs. Jasmonic Acid
In a direct head-to-head comparison, (-)-dihydrojasmonic acid demonstrates a significantly reduced capacity to serve as a substrate for jasmonic acid carboxyl methyltransferase (JMT), the key enzyme responsible for converting jasmonic acid to its volatile derivative, methyl jasmonate [1]. The relative enzymatic activity of JMT with dihydrojasmonic acid was found to be 18%, when jasmonic acid (JA) activity was set at 100% [1]. This indicates an 82% reduction in JMT substrate efficiency.
| Evidence Dimension | Relative enzymatic activity of Jasmonic Acid Carboxyl Methyltransferase (JMT) |
|---|---|
| Target Compound Data | 18% relative activity |
| Comparator Or Baseline | Jasmonic acid (100% relative activity) |
| Quantified Difference | 82% reduction in relative activity |
| Conditions | In vitro assay measuring [14C]methyl transfer from S-adenosyl-L-methionine (SAM) to 1 mM substrate. Values are averages of three independent measurements. |
Why This Matters
This data provides a quantitative, mechanistic basis for the reduced bioactivity of dihydrojasmonic acid in certain jasmonate signaling assays, guiding researchers to select the appropriate jasmonate for their specific experimental requirements.
- [1] Seo, H. S., Song, J. T., Cheong, J. J., Lee, Y. H., Lee, Y. W., Hwang, I., Lee, J. S., & Choi, Y. D. (2001). Jasmonic acid carboxyl methyltransferase: A key enzyme for jasmonate-regulated plant responses. Proceedings of the National Academy of Sciences, 98(8), 4788–4793. https://doi.org/10.1073/pnas.081557298 View Source
